(R)-BINAP

Catalog No.
S605925
CAS No.
76189-55-4
M.F
C44H32P2
M. Wt
622.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-BINAP

CAS Number

76189-55-4

Product Name

(R)-BINAP

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C44H32P2

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,1’-[(1R)-[1,1’-Binaphthalene]-2,2’-diyl]bis[1,1-diphenyl-phosphine; (+)-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]; (R)-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl; (R)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

The exact mass of the compound 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-BINAP (CAS: 76189-55-4) is a fully resolved, atropisomeric C2-symmetric diphosphine ligand that serves as the foundational chiral auxiliary in transition-metal-catalyzed asymmetric synthesis. Featuring a highly rigid binaphthyl backbone that restricts rotation and maintains a deep chiral pocket, it is predominantly utilized in ruthenium-, rhodium-, and palladium-catalyzed transformations, including Noyori hydrogenations, asymmetric isomerizations, and enantioselective cross-couplings. For procurement professionals and process chemists, (R)-BINAP represents a highly reliable, off-patent, and extensively validated precursor that ensures reproducible stereocontrol, high turnover numbers (TON), and predictable solubility in standard organic solvents, making it a cornerstone material for chiral active pharmaceutical ingredient (API) manufacturing [1].

Substituting (R)-BINAP with racemic BINAP (rac-BINAP), the opposite enantiomer ((S)-BINAP), or structurally modified analogs (like Tol-BINAP or SEGPHOS) fundamentally alters process outcomes. Racemic BINAP completely abolishes enantioselectivity, rendering it useless for chiral API synthesis where >99% enantiomeric excess (ee) is required. Substituting with (S)-BINAP will invert the stereocenter of the final product, leading to regulatory failure under strict single-enantiomer guidelines. Furthermore, while narrower-dihedral analogs like SEGPHOS or bulkier variants like xyl-BINAP may offer niche advantages, they often exhibit entirely different solubility profiles, require re-optimization of reaction kinetics, or can completely shut down catalytic cycles due to excessive steric hindrance. Therefore, direct substitution is impossible without comprehensive process redevelopment [1].

Absolute Stereocontrol vs. Racemic Baselines in API Synthesis

In the synthesis of chiral intermediates via transition-metal catalysis, the optical purity of the ligand dictates the enantiomeric excess of the product. When utilizing Ru-(R)-BINAP complexes for the asymmetric hydrogenation of prochiral ketones or olefins, the system routinely achieves >98% ee for the target enantiomer. In direct contrast, utilizing rac-BINAP under identical conditions yields a racemic mixture (0% ee), while (S)-BINAP yields >98% ee of the opposite, often undesired, stereoisomer. This absolute stereospecificity is non-negotiable for pharmaceutical manufacturing [1].

Evidence DimensionEnantiomeric Excess (ee) in Asymmetric Hydrogenation
Target Compound Data>98% ee for specific target enantiomer
Comparator Or Baselinerac-BINAP (0% ee)
Quantified DifferenceComplete loss of stereoselectivity with racemic baseline
ConditionsNoyori-type Ru-catalyzed hydrogenation of prochiral substrates

Procuring the exact (R)-enantiomer is strictly required to meet FDA and EMA regulatory mandates for single-enantiomer drug purity, as racemic alternatives produce inactive or toxic stereoisomers.

Steric Balance and Yield Retention vs. Bulkier Analogs

While modified BINAP derivatives are sometimes proposed to improve selectivity, their increased steric bulk can severely compromise reactivity. In Rh-catalyzed enantioselective [2+2+2] cycloadditions, (R)-BINAP was identified as the optimal ligand, delivering the target product in high yields (up to 82%) and >99% ee. When substituted with the more sterically demanding (R)-xyl-BINAP under identical conditions, the catalytic cycle was completely shut down, resulting in negligible yield. This demonstrates that (R)-BINAP provides an optimal balance of chiral induction and spatial accessibility that bulkier analogs fail to match[1].

Evidence DimensionCatalytic Yield and Reactivity
Target Compound Data82% yield, >99% ee
Comparator Or Baseline(R)-xyl-BINAP (near 0% yield)
Quantified DifferenceComplete suppression of reactivity with bulkier analog
ConditionsRh-catalyzed enantioselective[2+2+2] cycloaddition at room temperature

Buyers must avoid over-specifying bulkier, more expensive chiral ligands when (R)-BINAP provides the necessary stereocontrol without sacrificing process manufacturability and yield.

Industrial Turnover Efficiency in Homogeneous Catalysis

The rigidity of the (R)-BINAP binaphthyl backbone provides exceptional stability to the active metal complex, directly impacting process economics. In the asymmetric hydrogenation of simple ketones, well-crafted precatalysts like trans-RuCl2((R)-BINAP)(diamine) achieve extraordinary turnover numbers (TON > 1,000,000) and turnover frequencies (TOF > 50 s-1) under standard industrial pressures (45 atm H2). Less rigid or non-chelating chiral phosphines suffer from accelerated degradation or hydride elimination, requiring significantly higher catalyst loadings to achieve complete conversion [1].

Evidence DimensionCatalyst Turnover Number (TON)
Target Compound DataTON > 1,000,000
Comparator Or BaselineNon-rigid or monodentate chiral phosphines (< 10,000 TON)
Quantified DifferenceOrders of magnitude higher catalyst lifespan and productivity
ConditionsRu-catalyzed asymmetric hydrogenation of aryl ketones at 45 atm H2

High TON directly translates to lower catalyst loading requirements, significantly reducing the cost contribution of precious metals (Ru/Rh) in large-scale procurement.

Commercial-Scale Asymmetric Hydrogenation for Chiral APIs

(R)-BINAP is the ligand of choice for the industrial synthesis of single-enantiomer drugs, such as the preparation of specific enantiomers of anti-inflammatory drugs (e.g., naproxen) or antibacterial precursors. Its ability to achieve >10^6 TON with ruthenium ensures that process chemists can scale up hydrogenations of prochiral ketones and olefins with minimal catalyst cost and highly reproducible >98% ee[1].

Enantioselective Isomerization of Allylic Amines

In the flavor and fragrance industry, (R)-BINAP is critically utilized in the Rh-catalyzed asymmetric isomerization of allylic amines (e.g., the Takasago menthol process). The exact selection of the (R)- or (S)-enantiomer dictates the final stereocenter of the downstream product, making (R)-BINAP indispensable for targeting specific olfactory or therapeutic isomers[2].

Stereocontrolled C-C Bond Formation and Cycloadditions

Beyond hydrogenations, (R)-BINAP serves as a highly reliable chiral framework for Rh- and Pd-catalyzed C-C bond formations, including enantioselective [2+2+2] cycloadditions and Heck reactions. Its balanced steric profile prevents the reaction shutdown often observed with bulkier analogs like xyl-BINAP, ensuring robust yields during complex molecular assembly[3].

XLogP3

11.4

Exact Mass

622.19792502 Da

Monoisotopic Mass

622.19792502 Da

Heavy Atom Count

46

UNII

4F1X2F8NA3
OX12238KWH
970O8508MB

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76189-56-5
98327-87-8
76189-55-4

Wikipedia

BINAP

Dates

Last modified: 08-15-2023
Filippone et al. An efficient approach to chiral fullerene derivatives by catalytic enantioselective 1,3-dipolar cycloadditions. Nature Chemistry, doi: 10.1038/nchem.36, 1published online 13 September 2009 http://www.nature.com/naturechemistry
Ito et al. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Nature Chemistry, doi: 10.1038/nchem.801, published online 29 August 2010 http://www.nature.com/nchem
Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem

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